(3,3-Difluoro-1-phenylcyclobutyl)methanol
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Overview
Description
(3,3-Difluoro-1-phenylcyclobutyl)methanol is an organic compound with the molecular formula C11H12F2O It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a phenyl group, along with a hydroxymethyl group
Preparation Methods
The synthesis of (3,3-Difluoro-1-phenylcyclobutyl)methanol typically involves the difluoromethylation of cyclobutyl precursors One common method includes the reaction of cyclobutyl ketones with difluoromethylating agents under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
(3,3-Difluoro-1-phenylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
(3,3-Difluoro-1-phenylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which (3,3-Difluoro-1-phenylcyclobutyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to (3,3-Difluoro-1-phenylcyclobutyl)methanol include:
(3,3-Difluorocyclobutyl)methanol: Lacks the phenyl group, resulting in different chemical and biological properties.
(3,3-Difluoro-1-phenylcyclobutyl)methanamine: Contains an amine group instead of a hydroxymethyl group, leading to variations in reactivity and applications.
(3,3-Difluoro-1-phenylcyclobutyl)carboxylic acid: The carboxylic acid group imparts different chemical behavior and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications compared to its analogs
Properties
IUPAC Name |
(3,3-difluoro-1-phenylcyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c12-11(13)6-10(7-11,8-14)9-4-2-1-3-5-9/h1-5,14H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFWPUQPLMBQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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